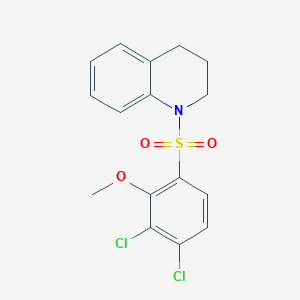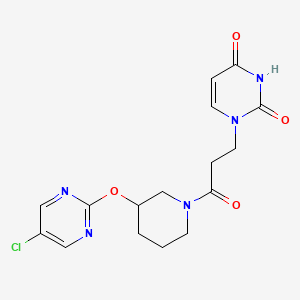
1-(3-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H18ClN5O4 and its molecular weight is 379.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Cancer Activities
Compounds structurally related to the given chemical, featuring piperidine/pyrrolidine chains and specific substitutions on the pyrimidine ring, have been investigated for their anti-cancer properties. Research indicates that these modifications can significantly enhance anti-cancer activity against a variety of human tumor cell lines. The structural features such as piperidine at the end of the C-6 chain and benzoyl groups at C-5 have been linked to increased anti-cancer effects (Singh & Paul, 2006).
Chemical Structure and Bonding
Investigations into compounds with similar structural frameworks have provided insights into their chemical bonding and structure. For example, studies on the hydrogen bonding and molecular arrangements of related compounds have offered valuable information on their crystalline structures and the roles of hydrogen bonds in stabilizing these structures (Orozco et al., 2009).
Synthetic Applications
Research into the synthesis and applications of related pyrimidine derivatives has highlighted their potential in producing a variety of biologically active compounds. This includes the development of efficient synthetic routes and the exploration of their applications in medicinal chemistry, such as their use in creating novel anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antibacterial Activity
Compounds featuring the piperidinyl moiety have been synthesized and evaluated for their antibacterial activities. The incorporation of piperidine into the pyrimidine framework has shown to impart antibacterial properties, indicating potential applications in developing new antimicrobial agents (Merugu et al., 2010).
Photophysical Properties and Sensing Applications
The design and synthesis of pyrimidine-phthalimide derivatives, based on donor–π–acceptor frameworks, have been explored for their unique photophysical properties. These studies aim at developing novel materials for applications such as colorimetric pH sensors and logic gates, leveraging the solid-state fluorescence and solvatochromism of these compounds (Yan et al., 2017).
Propiedades
IUPAC Name |
1-[3-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O4/c17-11-8-18-15(19-9-11)26-12-2-1-5-22(10-12)14(24)4-7-21-6-3-13(23)20-16(21)25/h3,6,8-9,12H,1-2,4-5,7,10H2,(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMXLXMYYRPZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC(=O)NC2=O)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione](/img/structure/B2462222.png)

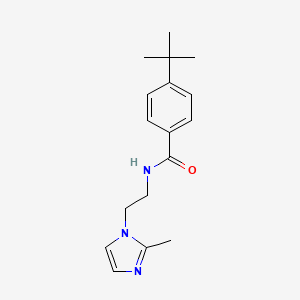

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2462228.png)
![4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole](/img/structure/B2462231.png)

![(2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2462233.png)
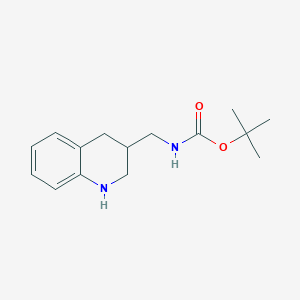
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2462237.png)
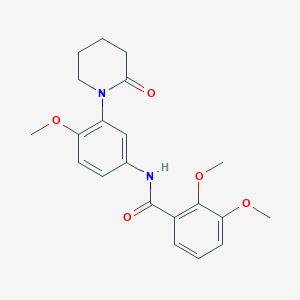
![N-(2,6-dimethylphenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2462239.png)
